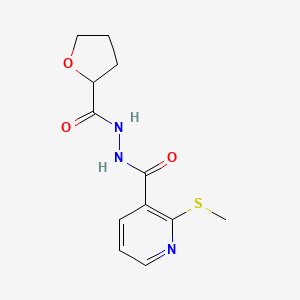
2-(methylsulfanyl)-N'-(oxolane-2-carbonyl)pyridine-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(methylsulfanyl)-N'-(oxolane-2-carbonyl)pyridine-3-carbohydrazide, also known as MOC-PH, is a chemical compound that has been widely studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-(methylsulfanyl)-N'-(oxolane-2-carbonyl)pyridine-3-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer cell growth. 2-(methylsulfanyl)-N'-(oxolane-2-carbonyl)pyridine-3-carbohydrazide has also been found to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to contribute to inflammation.
Biochemical and Physiological Effects:
2-(methylsulfanyl)-N'-(oxolane-2-carbonyl)pyridine-3-carbohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. It has also been found to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to contribute to inflammation. In addition, 2-(methylsulfanyl)-N'-(oxolane-2-carbonyl)pyridine-3-carbohydrazide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(methylsulfanyl)-N'-(oxolane-2-carbonyl)pyridine-3-carbohydrazide in lab experiments is its ability to selectively inhibit various signaling pathways involved in cancer cell growth and inflammation. However, one of the limitations of using 2-(methylsulfanyl)-N'-(oxolane-2-carbonyl)pyridine-3-carbohydrazide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 2-(methylsulfanyl)-N'-(oxolane-2-carbonyl)pyridine-3-carbohydrazide. One potential direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to develop more effective formulations of 2-(methylsulfanyl)-N'-(oxolane-2-carbonyl)pyridine-3-carbohydrazide that can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2-(methylsulfanyl)-N'-(oxolane-2-carbonyl)pyridine-3-carbohydrazide and its potential side effects.
Conclusion:
In conclusion, 2-(methylsulfanyl)-N'-(oxolane-2-carbonyl)pyridine-3-carbohydrazide is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective effects, and its mechanism of action involves the inhibition of various signaling pathways involved in cancer cell growth and inflammation. While there are limitations to its use in lab experiments, there are several future directions for research on 2-(methylsulfanyl)-N'-(oxolane-2-carbonyl)pyridine-3-carbohydrazide that could lead to the development of new therapies for various diseases.
Métodos De Síntesis
2-(methylsulfanyl)-N'-(oxolane-2-carbonyl)pyridine-3-carbohydrazide can be synthesized through a multi-step process that involves the reaction of 2-acetylpyridine with thioacetic acid, followed by the reaction of the resulting product with oxalyl chloride and hydrazine hydrate. The final product is obtained by reacting the intermediate compound with oxalyl chloride and 2-oxolane carboxylic acid.
Aplicaciones Científicas De Investigación
2-(methylsulfanyl)-N'-(oxolane-2-carbonyl)pyridine-3-carbohydrazide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting tumor growth in various cancer cell lines. 2-(methylsulfanyl)-N'-(oxolane-2-carbonyl)pyridine-3-carbohydrazide has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
2-methylsulfanyl-N'-(oxolane-2-carbonyl)pyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-19-12-8(4-2-6-13-12)10(16)14-15-11(17)9-5-3-7-18-9/h2,4,6,9H,3,5,7H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRXRFSOXVREDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NNC(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfanyl)-N'-(oxolane-2-carbonyl)pyridine-3-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-6-(difluoromethyl)-4-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2694713.png)
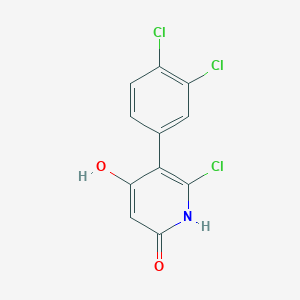
![2-Amino-3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B2694715.png)

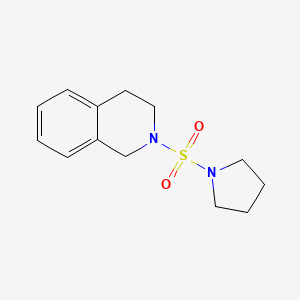
![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2694721.png)
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2694722.png)
![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one](/img/structure/B2694724.png)
![1-[4-(4-fluorophenyl)piperazino]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B2694725.png)
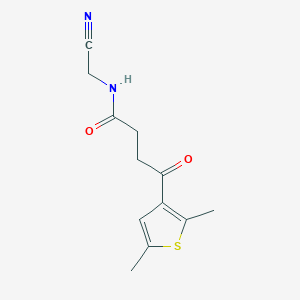
![2-(ethylthio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2694727.png)
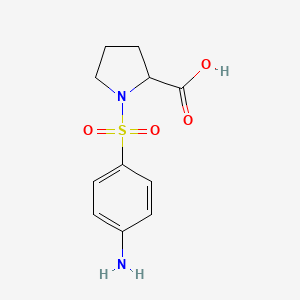
![3-(4-fluorobenzyl)-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2694733.png)